D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)

Stereochemistry Diastereoselectivity Peptidomimetic Conformation

D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) (CAS 199917-93-6), systematically named methyl (2R,3R)-1-methyl-3-vinylpyrrolidine-2-carboxylate, is a non-proteinogenic, chiral proline derivative bearing a trans-configured vinyl substituent at the C3 position, an N-methyl tertiary amine, and a methyl ester at C2. With molecular formula C9H15NO2 and molecular weight 169.22 g/mol, this compound belongs to the class of 3-substituted proline chimeras that serve as critical building blocks for conformationally restrained peptide analogs and secondary structure mimetics.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 199917-93-6
Cat. No. B178951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)
CAS199917-93-6
SynonymsD-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel- (9CI)
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCN1CCC(C1C(=O)OC)C=C
InChIInChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1
InChIKeyJSJNBUKYMLLOPF-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) (CAS 199917-93-6): A trans-3-Vinyl-N-Methylproline Chiral Building Block for Conformationally Restrained Peptidomimetics


D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) (CAS 199917-93-6), systematically named methyl (2R,3R)-1-methyl-3-vinylpyrrolidine-2-carboxylate, is a non-proteinogenic, chiral proline derivative bearing a trans-configured vinyl substituent at the C3 position, an N-methyl tertiary amine, and a methyl ester at C2 . With molecular formula C9H15NO2 and molecular weight 169.22 g/mol, this compound belongs to the class of 3-substituted proline chimeras that serve as critical building blocks for conformationally restrained peptide analogs and secondary structure mimetics [1]. The (3R)-rel-(9CI) designation specifies the relative trans stereochemistry between the C2 carboxylate and the C3 vinyl group, yielding the (2R,3R) absolute configuration .

Why Generic Substitution of CAS 199917-93-6 with Other 3-Substituted Proline Esters Is Scientifically Unjustified


Within the 3-substituted proline ester family, simultaneous variation at three structural loci—the C3 substituent identity (vinyl vs. alkyl vs. aryl), the N-protection state (N-methyl vs. N-H vs. N-Boc), and the C2 ester (methyl vs. ethyl vs. tert-butyl)—produces compounds with profoundly different reactivity profiles, conformational biases, and downstream synthetic utility [1]. The C3 vinyl group uniquely enables olefin metathesis, cross-coupling, and thiol-ene click chemistry that saturated 3-alkyl or 3-aryl analogs cannot participate in [2]. The N-methyl group eliminates hydrogen-bond donor capacity, fundamentally altering both the compound's own conformational landscape and its effect on peptide secondary structure when incorporated into larger chains [1]. Importantly, the (2R,3R)-trans configuration of CAS 199917-93-6 is not interchangeable with the cis diastereomer, as the two stereoisomers enforce opposite backbone torsional constraints in peptide contexts . Procurement of a closely related but structurally mismatched analog—such as the 3-ethyl variant (CAS 116262-75-0), the 3-phenyl N-methyl trans ester (CAS 793608-36-3), or the non-methylated N-Cbz-3-vinylproline—introduces a different reactivity portfolio, altered lipophilicity, and incompatible conformational properties that undermine the intended structural or functional outcome [1].

Quantitative Differentiation Evidence for CAS 199917-93-6 Versus Closest Structural Analogs


Stereochemical Identity: (2R,3R)-trans Configuration of CAS 199917-93-6 Versus cis-Diastereomer from Sigmatropic Rearrangement Routes

CAS 199917-93-6 bears the (2R,3R)-trans relative configuration as evidenced by its SMILES notation (CN1CC[C@@H]([C@@H]1C(=O)OC)C=C) and the (3R)-rel-(9CI) nomenclature, wherein both chiral centers have defined absolute stereochemistry . The cis diastereomer—ethyl cis-N-methyl-3-ethenyl proline—is accessed via an entirely different synthetic route employing Cu(II)- or Rh(II)-catalyzed [2,3]-sigmatropic rearrangement of N-methyltetrahydropyridinium ylids, which proceeds with high cis diastereoselectivity [1]. In peptidomimetic applications, trans-3-substituted proline derivatives enforce a polyproline type II (PPII) helix conformation, whereas the cis configuration imposes structurally incompatible backbone torsional angles [2]. Direct chromatographic diastereomer separation was required when trans-N-Boc-3-vinylproline (rac-3) was employed alongside cis-5-vinylproline tert-butyl ester in the gram-scale synthesis of a Pro-Pro dipeptide mimetic, underscoring the non-interchangeability of cis and trans vinylproline building blocks [2].

Stereochemistry Diastereoselectivity Peptidomimetic Conformation Proline Chimeras

Vinyl Group Reactivity: Olefin Metathesis Competence of CAS 199917-93-6 Versus Saturated 3-Ethyl Analog (CAS 116262-75-0)

The C3 vinyl substituent of CAS 199917-93-6 enables participation in ruthenium-catalyzed olefin metathesis reactions—a capability categorically absent in the saturated 3-ethyl analog (D-Proline, 3-ethyl-, methyl ester, (3R)-rel-(9CI), CAS 116262-75-0, C8H15NO2, MW 157.21) [1]. In the established gram-scale synthesis of a Pro-Pro dipeptide mimetic, trans-N-Boc-3-vinylproline (rac-3), a close N-protected congener of the target compound, underwent Ru-catalyzed ring-closing metathesis (RCM) with a cis-5-vinylproline building block to generate a 1,4-diaza-tricyclo[8.3.0(3,7)]-tridec-8-ene scaffold that rigidifies a PPII helix conformation [1]. The use of Grubbs II catalyst (6 mol%) in C6F6 at 70 °C for 24 h effected this transformation, demonstrating that the vinyl group is not merely a passive structural feature but an essential reactive handle [1]. An analogous RCM strategy employing (R)-N-Boc-2-vinylproline and (S,S)-5-vinylproline-tert-butyl ester was used to construct the spirocyclic ProM-2 diproline mimetic [2]. The 3-ethyl analog (CAS 116262-75-0) cannot participate in any olefin metathesis, cross-metathesis, or thiol-ene reaction, rendering it functionally inert for these key diversification strategies.

Olefin Metathesis Ring-Closing Metathesis Peptide Stapling Vinylproline

N-Methylation Status: Conformational and Hydrogen-Bonding Differentiation of CAS 199917-93-6 Versus Non-Methylated 3-Vinylproline Derivatives (e.g., N-Cbz-3-vinylproline, 74% ee)

CAS 199917-93-6 features a tertiary N-methylamine that cannot act as a hydrogen-bond donor in either the free amino acid or its amide bond when incorporated into peptides [1]. In contrast, the non-methylated N-Cbz-3-vinylproline (obtained with 74% ee via Evans oxazolidinone chiral auxiliary) retains a secondary amine that can form hydrogen bonds [2]. This distinction has profound conformational consequences: N-methylation of proline and proline analogs has been shown to alter the cis/trans amide bond equilibrium in peptides and can serve as a substitute for proline residues while recovering side-chain functionality for enhanced binding selectivity or tuned pharmacological properties [3][4]. In the context of 3-substituted proline chimeras, the combination of N-methylation with C3 vinyl substitution produces a building block that simultaneously restricts backbone flexibility (via pyrrolidine cyclization), eliminates H-bond donation (via N-methylation), and provides a reactive olefin handle (via 3-vinyl)—a trifunctional design that no single comparator replicates [1][2].

N-Methylation Peptide Conformation cis/trans Amide Bond Hydrogen Bonding

Lipophilicity Differentiation: Estimated logP of CAS 199917-93-6 Relative to 3-Methyl, 3-Ethyl, and 3-Phenyl N-Methyl-Proline Methyl Ester Analogs

The lipophilicity of CAS 199917-93-6 occupies a defined intermediate position within the 3-substituted N-methylproline methyl ester series. The baseline compound, trans-3-methyl-D-proline methyl ester (CAS 180978-00-1, C7H13NO2, MW 143.19), has a reported experimental LogP of 0.39 [1]. N-Methyl-D-proline methyl ester (CAS 114883-82-8, C7H13NO2, MW 143.18) without C3 substitution has a computed XLogP3 of 0.70 . The introduction of a vinyl group at C3 (CAS 199917-93-6, C9H15NO2, MW 169.22) adds approximately two carbons and a π-system, with the vinyl fragment contributing an estimated ΔlogP of +0.8 to +1.0 relative to the unsubstituted parent—placing the estimated logP of CAS 199917-93-6 in the range of 1.5–1.7 [2]. By comparison, the 3-phenyl N-methyl trans-proline methyl ester (CAS 793608-36-3, C13H17NO2, MW 219.28) has an estimated logP of approximately 2.7 (based on structurally related phenylproline methyl esters with LogP of 2.7 [3]), while the 3-ethyl analog without N-methylation (CAS 116262-75-0, C8H15NO2, MW 157.21) lacks both the N-methyl and vinyl contributions, resulting in substantially lower lipophilicity. This graded lipophilicity spectrum—methyl (logP ~0.4) < N-methyl (logP ~0.7) < vinyl N-methyl (est. logP ~1.5–1.7) < phenyl N-methyl (est. logP ~2.7)—enables rational selection of the vinyl analog when intermediate hydrophobicity and olefin reactivity are simultaneously required.

Lipophilicity logP Physicochemical Properties Membrane Permeability

Synthetic Tractability: Established Gram-Scale Access to Optically Active 3-Vinylproline Building Blocks Supports Procurement Feasibility of CAS 199917-93-6 and Its Congeners

The synthetic accessibility of 3-vinylproline derivatives has been demonstrated on multigram scale through two independent methodologies directly relevant to CAS 199917-93-6. The Cu-catalyzed 1,4-addition of vinyl-MgBr to N-protected 2,3-dehydroproline esters yields trans-3-vinylproline derivatives with good diastereoselectivity (dr 5:1 to 25:1), and nonracemic N-Cbz-3-vinylproline was obtained in 74% ee using Evans oxazolidinone chiral auxiliary [1]. Separately, a racemate resolution strategy successfully delivered 'several grams of optically active 3-vinylproline,' and the stereoselective synthesis of two vinyl-substituted amino acid building blocks was 'optimized and conducted in gram scale' [2]. This established large-scale synthetic methodology for the vinylproline scaffold—including the trans-configured variant—provides confidence in the procurement viability of CAS 199917-93-6 as a research building block, in contrast to less precedented 3-substitution patterns that lack demonstrated scalable synthetic routes [1][2]. The target compound's methyl ester also serves as a convenient protected form that can be hydrolyzed to the free acid or transesterified as needed.

Gram-Scale Synthesis Racemate Resolution Building Block Supply Process Chemistry

Validated Application Scenarios for D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) (CAS 199917-93-6) Based on Quantitative Differentiation Evidence


Synthesis of Ring-Closing Metathesis (RCM)-Based Conformationally Rigidified Dipeptide Mimetics (PPII Helix Scaffolds)

CAS 199917-93-6, as the N-methyl methyl ester variant of trans-3-vinyl-D-proline, provides the core structural motif required for Ru-catalyzed ring-closing metathesis-based rigidification strategies. As demonstrated with the closely related trans-N-Boc-3-vinylproline building block, vinylproline derivatives can be coupled with cis-5-vinylproline partners and subjected to RCM (Grubbs II, C6F6, 70 °C) to generate tricyclic scaffolds that lock the diproline unit into a PPII helix conformation—an essential structural motif for targeting proline-rich motif (PRM) binding domains in protein-protein interactions [1]. The analogous ProM-2 spirocyclic diproline mimetic, constructed via RCM of (R)-N-Boc-2-vinylproline and (S,S)-5-vinylproline-tert-butyl ester, showed improved binding to the EVH1 domain as a proof of concept [2]. CAS 199917-93-6, with its N-methyl group, is particularly suited for generating tertiary amide-containing mimetics that resist proteolytic degradation while preserving the conformational constraints of the PPII scaffold. This application is impossible with the 3-ethyl analog (CAS 116262-75-0) due to the absence of olefin functionality .

Structure-Activity Relationship (SAR) Studies on Proline-Rich Peptide Ligands Requiring Defined N-Methylation and C3-Vinyl Substitution

SAR investigations of biologically active proline-rich peptides (e.g., those targeting EVH1 domains, SH3 domains, or WW domains) require systematic variation of side-chain functionality, backbone N-methylation, and conformational constraint. CAS 199917-93-6 uniquely combines three features—D-proline stereochemistry, N-methylation, and a trans-3-vinyl substituent—enabling researchers to probe the independent and cooperative effects of each structural element on binding affinity and selectivity [1]. The N-methyl group eliminates H-bond donor capacity while the vinyl group provides a synthetic handle for further diversification (cross-metathesis, hydroboration, thiol-ene), offering a versatile SAR probe that the 3-methyl (CAS 180978-00-1, LogP 0.39) and 3-phenyl (CAS 793608-36-3, est. logP ~2.7) analogs cannot match in terms of combined conformational restriction, reactivity, and intermediate lipophilicity [2]. Notably, substituting the 3-vinyl group for a 3-ethyl group eliminates all olefin-based diversification options, while substituting for 3-phenyl dramatically increases lipophilicity and steric bulk without enabling metathesis chemistry.

Construction of N-Methylated Cyclic Peptides with Conformational Restraint via Vinyl Group Functionalization

N-Methylated cyclic peptides represent a privileged scaffold class in medicinal chemistry due to their enhanced metabolic stability, improved membrane permeability, and conformational preorganization. CAS 199917-93-6, as an N-methyl trans-3-vinylproline methyl ester, can serve as a building block for the synthesis of cyclic peptides where the vinyl group is used either for macrocyclization via ring-closing metathesis or for post-cyclization functionalization (e.g., hydroboration-oxidation to install a hydroxyl group, or cross-metathesis to introduce diverse side chains) [1]. Research has established that N-methylated amino acids can effectively substitute for proline residues in cyclic pentapeptide design, with the additional benefit of recovering side-chain functionality for enhanced binding selectivity [2]. The trans stereochemistry of CAS 199917-93-6 is critical for maintaining the correct backbone trajectory in cyclic scaffolds; the cis diastereomer would produce a structurally distinct and likely inactive cyclic peptide geometry .

Precursor for Enantiomerically Enriched 3-Vinylproline-Derived Organocatalysts or Chiral Ligands

Chiral polysubstituted proline esters have been investigated as organocatalysts in asymmetric Michael reactions and other transformations [1]. CAS 199917-93-6, with its defined (2R,3R)-trans stereochemistry, N-methyl tertiary amine, and vinyl substituent, offers a scaffold for the development of novel organocatalysts or chiral ligands where the vinyl group can be further elaborated (e.g., to install additional stereocenters or binding functionalities) while the N-methyl group modulates the basicity and nucleophilicity of the pyrrolidine nitrogen [2]. The gram-scale availability of optically active 3-vinylproline building blocks via racemate resolution provides a practical foundation for catalyst development programs . The vinyl group's unique reactivity profile distinguishes this scaffold from the more common 3-alkyl or 3-aryl proline-derived organocatalysts, potentially enabling novel catalyst architectures not accessible from saturated analogs.

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